Cas no 40069-10-1 (Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester)

Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester, is a specialized organic compound featuring a benzoic acid backbone substituted with a hydroxyaminoiminomethyl group at the para position and an ethyl ester functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of more complex molecules. The presence of both the hydroxyaminoimino and ester groups enhances its versatility in nucleophilic and electrophilic reactions. Its well-defined molecular framework ensures consistent performance in controlled syntheses, while the ethyl ester moiety improves solubility in organic solvents, facilitating handling in laboratory settings. This compound is primarily utilized in research and pharmaceutical development.
Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester structure
40069-10-1 structure
Product name:Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester
CAS No:40069-10-1
MF:C10H12N2O3
MW:208.213882446289
CID:2152900

Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxycarbamimidoyl-benzoic acid ethyl ester
    • Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester
    • Inchi: 1S/C10H12N2O3/c1-2-15-10(13)9-5-3-8(4-6-9)7-11-12-14/h3-7,12,14H,2H2,1H3/b11-7+
    • InChI Key: IEDLTUDHHATOCC-YRNVUSSQSA-N
    • SMILES: O(CC)C(C1C=CC(/C=N/NO)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Topological Polar Surface Area: 70.9
  • XLogP3: 2.4

Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA07975-10g
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
40069-10-1 96%
10g
$825.00 2024-04-20
A2B Chem LLC
BA07975-25g
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
40069-10-1 96%
25g
$1642.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735254-1g
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate
40069-10-1 98%
1g
¥3490.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735254-5g
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate
40069-10-1 98%
5g
¥7196.00 2024-05-15
A2B Chem LLC
BA07975-5g
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
40069-10-1 96%
5g
$499.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735254-10g
Ethyl (z)-4-(n'-hydroxycarbamimidoyl)benzoate
40069-10-1 98%
10g
¥12567.00 2024-05-15
A2B Chem LLC
BA07975-1g
Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
40069-10-1 96%
1g
$176.00 2024-04-20

Additional information on Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester

Benzoic Acid, 4-[(Hydroxyamino)Iminomethyl]-, Ethyl Ester: A Comprehensive Overview

Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester (CAS No. 40069-10-1) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzoic acid backbone with a substituted ethyl ester group and a hydroxyaminoiminomethyl substituent at the para position.

The benzoic acid moiety serves as a versatile platform for functionalization, enabling the creation of diverse derivatives with tailored properties. The ethyl ester group enhances the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes. The hydroxyaminoiminomethyl substituent introduces additional functionality, such as hydrogen bonding capabilities and potential reactivity in biochemical systems. These features collectively make Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of this compound. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the hydroxyaminoiminomethyl group with high precision and yield.

In terms of applications, Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester has shown promise in the pharmaceutical industry as a precursor for bioactive compounds. Its ability to form stable hydrogen bonds makes it an attractive candidate for drug design targeting protein-protein interactions. Additionally, this compound has been investigated for its potential use as an agrochemical agent due to its ability to modulate plant growth regulators.

One of the most exciting developments involving this compound is its role in materials science. Researchers have discovered that derivatives of Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester can be used as monomers in polymer synthesis. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for advanced materials applications such as high-performance adhesives and lightweight composites.

Moreover, recent studies have highlighted the potential of this compound in biotechnology. By incorporating it into bioconjugates or nanoparticles, scientists have demonstrated its ability to enhance drug delivery efficiency and improve targeting specificity. This opens up new avenues for its use in personalized medicine and targeted therapies.

In conclusion, Benzoic acid, 4-[(hydroxyamino)iminomethyl]-, ethyl ester (CAS No. 40069-10-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, agrochemicals, materials science, and biotechnology. As ongoing research continues to uncover new possibilities for this compound, its significance in modern chemistry is expected to grow further.

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